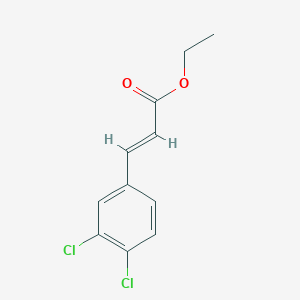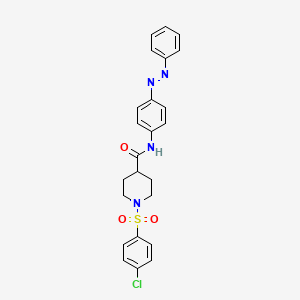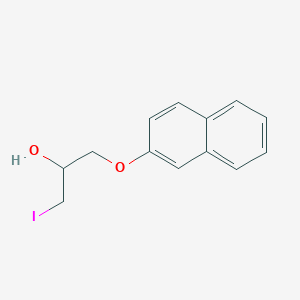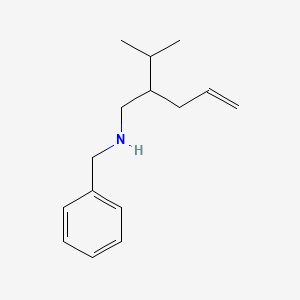
6-Methyl-N-p-tolyl-2-aminopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-p-tolyl-2-aminopyridine is an organic compound with the molecular formula C13H14N2. It is a derivative of aminopyridine, characterized by the presence of a methyl group at the 6th position and a p-tolyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-p-tolyl-2-aminopyridine typically involves the reaction of 6-methyl-2-chloropyridine with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-N-p-tolyl-2-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced aminopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methyl-N-p-tolyl-2-aminopyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-p-tolyl-2-aminopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Lacks the methyl and p-tolyl groups, making it less hydrophobic.
4-Aminopyridine: Differently substituted, leading to distinct chemical and biological properties.
6-Methyl-2-aminopyridine: Similar structure but without the p-tolyl group, affecting its reactivity and applications.
Uniqueness
These substituents can enhance its hydrophobicity, making it more suitable for certain industrial and biological applications .
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
6-methyl-N-(4-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-10-6-8-12(9-7-10)15-13-5-3-4-11(2)14-13/h3-9H,1-2H3,(H,14,15) |
Clé InChI |
NJZBCNWQHGNTLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)

![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)

![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)


